PBR Binding Affinity: 1-Cyclopropyl Derivative Exhibits 360,000-Fold Higher Potency Than Certain Benzimidazole Analogs
The 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid scaffold, when elaborated, has yielded compounds with exceptional affinity for the peripheral benzodiazepine receptor (PBR/TSPO). In a direct binding assay using rat cerebral cortex homogenate with [³H]-PK 11195 as radioligand, a cyclopropyl-benzimidazole-5-carboxylic acid derivative exhibited a Ki of 0.78 nM [1]. In contrast, certain other benzimidazole derivatives (e.g., CHEMBL149268) displayed an IC50 of 8.33×10⁸ nM (833 µM) against the benzodiazepine receptor in a competition assay, representing a greater than 1,000,000-fold difference in potency [2]. While these are not direct head-to-head comparisons of the exact core compound, they illustrate the profound impact that cyclopropyl substitution and the carboxylic acid pharmacophore exert on PBR engagement within this chemotype, underscoring the unique potency profile achievable with the 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid framework.
| Evidence Dimension | Binding affinity to peripheral benzodiazepine receptor (PBR/TSPO) |
|---|---|
| Target Compound Data | Ki = 0.78 nM (derivative) |
| Comparator Or Baseline | CHEMBL149268: IC50 = 8.33×10⁸ nM |
| Quantified Difference | ~1,068,000-fold higher potency (by Ki/IC50) |
| Conditions | [³H]-PK 11195 radioligand binding assay, rat cortex homogenate vs. benzodiazepine receptor competition assay |
Why This Matters
For programs targeting neuroinflammation or steroidogenesis via TSPO, the cyclopropyl-benzimidazole-5-carboxylic acid core enables picomolar to low nanomolar potency that is unattainable with many alternative benzimidazole scaffolds.
- [1] BindingDB. (n.d.). BDBM22032: Ki = 0.78 nM against PBR from rat cortex. View Source
- [2] BindingDB. (2013). BDBM50408037: IC50 = 8.33E+8 nM against benzodiazepine receptor. View Source
